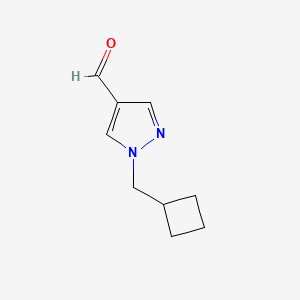

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

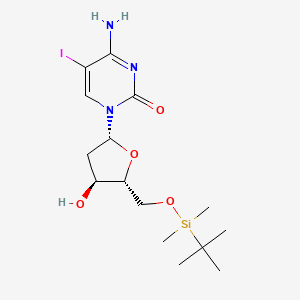

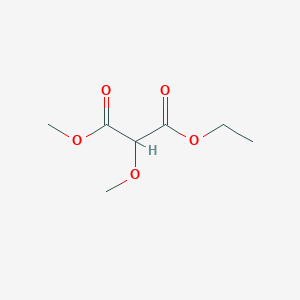

“1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . The “1H” indicates the position of a hydrogen atom in the pyrazole ring. The “4-carbaldehyde” suggests the presence of an aldehyde functional group at the 4th position of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclobutyl ring and the pyrazole ring. The aldehyde group would likely contribute to the compound’s reactivity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol. The pyrazole ring could potentially participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the aldehyde group could make the compound polar, affecting its solubility in different solvents .

Applications De Recherche Scientifique

Application: Thermal Storage Materials

- Summary of the Application : Ionic clathrate hydrates (ICHs), including P444 (1c4)-Br, have been applied to thermal storage materials, which can be utilized as unusual thermal energy sources .

- Methods of Application or Experimental Procedures : Aqueous solutions were prepared at different compositions, from x1 = 0.0029 to 0.0487 (w1 = 0.053 to 0.500, respectively) using an electric balance. Approximately 1 cm3 of the aqueous solution was introduced into respective glass vials .

- Results or Outcomes : The highest equilibrium temperature and the dissociation enthalpy of P444 (1c4)-Br ICH were 279.5 ± 0.1 K and 202 ± 2 J g −1, respectively, at the mole fraction of 0.0255 ± 0.0008 .

Application: Smart Windows, Displays, and Sensors

- Summary of the Application : Viologen-based compounds, including 1-(cyclobutylmethyl)-1H-pyrazol-4-amine, can undergo reversible chemical/physical changes under external stimuli such as light and electricity. This makes these compounds have potential applications in smart windows, displays, and sensors .

- Methods of Application or Experimental Procedures : Three viologen-POM inorganic–organic hybrid compounds have been successfully synthesized by a hydrothermal method .

- Results or Outcomes : These compounds exhibit good discoloration behaviors under various external stimuli, especially under the stimulation of X-ray, UV, electricity, and organic amines . They were doped into the polymer matrix to construct hybrid films, which not only have the same response to external stimulation but also increase the repeatability of the photochromic process .

Application: Erasable Inkless Printing

- Summary of the Application : Viologen-based compounds, including 1-(cyclobutylmethyl)-1H-pyrazol-4-amine, can undergo reversible chemical/physical changes under external stimuli such as light and electricity. This makes these compounds have potential applications in erasable inkless printing .

- Methods of Application or Experimental Procedures : Three viologen-POM inorganic–organic hybrid compounds have been successfully synthesized by a hydrothermal method .

- Results or Outcomes : The compounds were ultrasonically treated and deposited on filter paper, which can be successfully used in erasable inkless printing .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSJAYMPUKYLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)

![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)